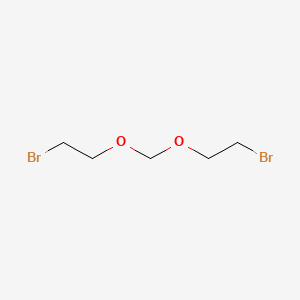
1,7-Dibromo-3,5-dioxaheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dibromo-3,5-dioxaheptane is an organic compound with the molecular formula C5H10Br2O2 It is a dibromo derivative of a dioxaheptane, characterized by the presence of two bromine atoms and two oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dibromo-3,5-dioxaheptane can be synthesized through the bromination of alkenes or alkynes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method is efficient and provides high yields of the desired dibromo compound . Another approach involves the use of oxalyl bromide in combination with dimethyl sulfoxide (DMSO) as a brominating reagent . These methods offer mild reaction conditions, low cost, and short reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dibromo-3,5-dioxaheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,7-Dibromo-3,5-dioxaheptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antiviral properties.
Medicine: Research has explored its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,7-dibromo-3,5-dioxaheptane involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dibromoheptane: A similar compound with a straight-chain structure and two bromine atoms.
1,3-Dibromo-5,5-dimethylhydantoin: Another dibromo compound used in bromination reactions.
Uniqueness
1,7-Dibromo-3,5-dioxaheptane is unique due to the presence of two oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to other dibromo compounds. This makes it a valuable compound for specific applications in scientific research and industry .
Eigenschaften
Molekularformel |
C5H10Br2O2 |
|---|---|
Molekulargewicht |
261.94 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromoethoxymethoxy)ethane |
InChI |
InChI=1S/C5H10Br2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 |
InChI-Schlüssel |
KLMGOCCOPLMCEM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)OCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)

![cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
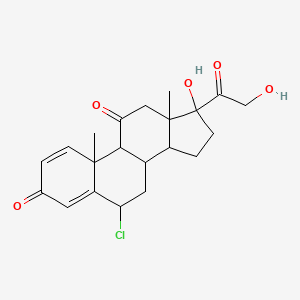
![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B15125632.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
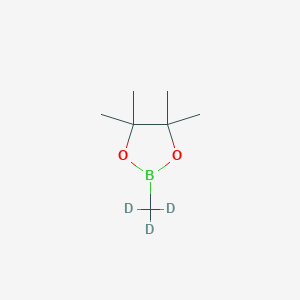
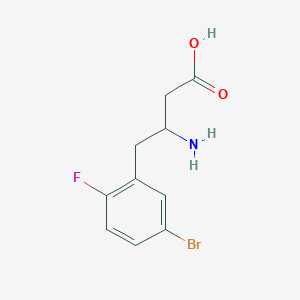
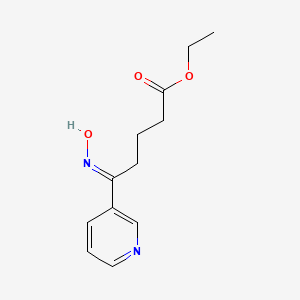
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)
